Differentiation 1: Kinase Inhibitory Profile of 4-(Pyridin-3-yl)pyrimidine-2-amine Derivatives vs. Imatinib
Derivatives based on the 4-(pyridin-3-yl)pyrimidine-2-amine scaffold exhibit a distinct multi-kinase inhibition profile compared to the prototypical phenylaminopyrimidine (PAP) inhibitor, Imatinib. While Imatinib is a selective Bcr-Abl inhibitor, a series of N-substituted-2-aminopyrimidines (e.g., compound 30) was designed and tested against a panel of 54 kinases at a single-dose concentration of 10 μM. The 4-(pyridin-3-yl)pyrimidine-2-amine-based compound 30 demonstrated a broader multi-kinase inhibition profile, significantly impacting kinases such as ABL1, AKT1, LCK, C-SRC, PIM1, FLT3, FYN, and KDR at this concentration, whereas its close structural analog, compound 29, was inactive [1].
| Evidence Dimension | Multi-Kinase Inhibition Profile at 10 μM (Single-Dose Concentration) |
|---|---|
| Target Compound Data | Compound 30 (4-(pyridin-3-yl)pyrimidin-2-amine derivative): Inhibited ABL1, AKT1, LCK, C-SRC, PIM1, FLT3, FYN, and KDR |
| Comparator Or Baseline | Compound 29 (inactive analog of the same chemical series); Imatinib (prototypical PAP, selective Bcr-Abl inhibitor) |
| Quantified Difference | Compound 30 exhibited broad multi-kinase inhibition against at least 8 oncogenic kinases; Imatinib is a selective Bcr-Abl inhibitor. Compound 29 was inactive, highlighting the critical importance of specific substituents. |
| Conditions | In vitro kinase assay panel of 54 kinases at a single-dose concentration of 10 μM. |
Why This Matters
This demonstrates that the 4-(pyridin-3-yl)pyrimidine-2-amine scaffold can be leveraged to achieve a polypharmacological profile distinct from the benchmark inhibitor Imatinib, which may be desirable for certain cancer types where multiple signaling pathways are dysregulated.
- [1] El-Deeb, I. M., et al. Design and synthesis of new anticancer pyrimidines with multiple-kinase inhibitory effect. Bioorganic & Medicinal Chemistry. 2010, 18 (11), 3860-3874. View Source
